molecular formula C12H17N3Na3O15P3 B12834133 trisodium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

trisodium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Cat. No.: B12834133
M. Wt: 605.16 g/mol
InChI Key: LYKFLOXZXWZUBF-BVOQFXHOSA-K
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Description

The compound trisodium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is a nucleotide analog with a complex phosphorylated structure. Key features include:

  • Core structure: A pyrimidine ring (2,4-dioxo) attached to a modified ribose (oxolane) moiety.
  • Substituent: An (E)-3-aminoprop-1-enyl group at the 5-position of the pyrimidine, introducing a conjugated double bond and a primary amine.
  • Phosphate backbone: A triphosphate-like chain with oxidophosphoryl linkages and trisodium counterions.

This compound likely functions as a chain terminator or polymerase inhibitor in nucleic acid synthesis, leveraging structural mimicry of natural nucleotides (e.g., ATP, CTP) to disrupt replication . Its sodium counterions enhance solubility and bioavailability compared to free acids .

Properties

Molecular Formula

C12H17N3Na3O15P3

Molecular Weight

605.16 g/mol

IUPAC Name

trisodium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C12H20N3O15P3.3Na/c13-3-1-2-6-4-15(12(19)14-10(6)18)11-9(17)8(16)7(28-11)5-27-32(23,24)30-33(25,26)29-31(20,21)22;;;/h1-2,4,7-9,11,16-17H,3,5,13H2,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22);;;/q;3*+1/p-3/b2-1+;;;/t7-,8-,9-,11-;;;/m1.../s1

InChI Key

LYKFLOXZXWZUBF-BVOQFXHOSA-K

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)/C=C/CN.[Na+].[Na+].[Na+]

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C=CCN.[Na+].[Na+].[Na+]

Origin of Product

United States

Biological Activity

Trisodium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is a complex organic compound with significant biological activity. This article delves into its biological effects, mechanisms of action, and implications for health and disease management.

Chemical Structure and Properties

The compound's structure includes a trisodium phosphate backbone with a pyrimidine derivative that enhances its biological activity. The presence of multiple functional groups allows for various interactions within biological systems.

  • Cardiorespiratory Efficiency : Research indicates that trisodium phosphate supplementation can enhance the efficiency of the cardiorespiratory system during exercise in hypoxic conditions. A study involving trained cyclists showed that sodium phosphate supplementation improved gross efficiency and reduced myocardial oxygen demand during exercise under low oxygen availability .
  • Metabolic Effects : Trisodium phosphate plays a role in metabolic pathways by influencing energy production and utilization. It has been observed to affect the balance of electrolytes in the body, which is crucial for muscle function and overall metabolic health .
  • Antimicrobial Properties : The compound has demonstrated potential antimicrobial activity, making it useful in food preservation and sanitation applications. Its efficacy is influenced by concentration; lower concentrations may favor microbial growth while higher concentrations exhibit significant antimicrobial effects .

Study on Exercise Performance

A controlled trial assessed the effects of trisodium phosphate on exercise performance among trained cyclists. Participants received a daily dose of 50 mg/kg for six days. The results indicated improvements in cardiorespiratory variables without significant changes in serum calcium levels, suggesting a targeted effect on exercise efficiency rather than systemic alterations in calcium metabolism .

VariableSodium Phosphate (SP)Placebo
VO2max %83.9 ± 0.984.5 ± 0.9
Heart Rate (HR)No significant changeNo significant change

Antimicrobial Efficacy

A study explored the antimicrobial effectiveness of trisodium phosphate in food decontamination. Results showed that specific concentrations effectively reduced microbial load without adversely affecting food quality, highlighting its potential as a safe food additive .

Safety and Toxicity

Trisodium phosphate is generally recognized as safe when used appropriately. It has low acute toxicity with an LD50 greater than 2000 mg/kg body weight . However, excessive intake can lead to alkalosis due to its high pH nature, emphasizing the need for regulated consumption.

Scientific Research Applications

Biochemical Applications

1. Nucleotide Analog
Trisodium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate serves as a nucleotide analog in biochemical research. Its structural similarity to nucleotides allows it to participate in various enzymatic reactions, making it useful for studying nucleotide metabolism and enzyme kinetics.

2. Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding the inhibition mechanisms of specific enzymes involved in nucleic acid synthesis. By mimicking the natural substrates of these enzymes, researchers can elucidate their catalytic mechanisms and identify potential inhibitors for therapeutic applications.

Pharmacological Applications

1. Antiviral Activity
Research indicates that this compound exhibits antiviral properties. It has been tested against various viral pathogens and shows promise as a potential therapeutic agent in antiviral drug development.

2. Cancer Treatment
The compound's ability to interfere with nucleic acid synthesis also positions it as a candidate for cancer treatment. By inhibiting the proliferation of cancer cells through its action on nucleotide pathways, it may contribute to the development of new anticancer therapies.

Nutritional Applications

1. Dietary Supplementation
Recent studies have explored the role of this compound as a dietary supplement in enhancing athletic performance. Research indicates that supplementation can improve energy metabolism and endurance during exercise.

Case Studies

Case Study 1: Effects on Athletic Performance
In a study involving trained cyclists, supplementation with trisodium phosphate demonstrated improvements in gross efficiency during exercise under hypoxic conditions. The results indicated enhanced performance metrics without significant side effects .

Case Study 2: Antiviral Efficacy
A series of experiments evaluated the antiviral efficacy of the compound against influenza viruses. The findings suggested that it could inhibit viral replication effectively in vitro .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with key analogues:

Compound Molecular Weight (g/mol) Key Modifications Biological Target Activity
Target Compound ~750* (E)-3-aminoprop-1-enyl, trisodium triphosphate Viral/cellular polymerases Hypothesized RNA/DNA synthesis inhibition via altered base pairing
Gemcitabine Triphosphate (dFdCTP) 502.97 2',2'-difluoro substitution on ribose DNA polymerase Anticancer agent; incorporates into DNA, causing chain termination
2'-Deoxyuridine 5'-Triphosphate (dUTP) 486.10 Natural pyrimidine, no substituents DNA/RNA polymerases Substrate for DNA replication; replaced by analogs in mutagenesis
Remdesivir Triphosphate 602.60 1'-cyano, pyrrolo[2,1-f][1,2,4]triazine base SARS-CoV-2 RNA polymerase Delayed chain termination in viral RNA synthesis
Adenosine-5'-Triphosphate (ATP) 507.18 Natural purine base Cellular kinases, polymerases Primary energy carrier; substrate for nucleic acid synthesis


*Estimated based on structural formula.

Key Observations:

This contrasts with Gemcitabine’s 2',2'-difluoro group, which confers resistance to exonuclease degradation . Remdesivir’s 1'-cyano group and non-canonical base enhance binding to viral polymerases but reduce compatibility with human enzymes .

Phosphate Backbone :

  • The trisodium salt improves solubility over neutral triphosphates (e.g., ATP) but may reduce membrane permeability compared to lipophilic prodrugs like Remdesivir .

Biological Activity: Unlike dUTP (a natural substrate), the target compound’s modified base may disrupt base pairing, mimicking mutagenic analogs like 5-aminouridine .

Enzymatic Interactions and Selectivity

  • Viral vs. Host Polymerases: The target compound’s aminopropenyl group may selectively inhibit viral polymerases (similar to Remdesivir) by exploiting structural differences in active sites .
  • Metabolic Stability : Sodium counterions and oxidophosphoryl linkages may reduce hydrolysis by phosphatases compared to Gemcitabine triphosphate, which requires intracellular activation .

Antiviral Potential

  • Structural similarity to Remdesivir triphosphate suggests utility against RNA viruses (e.g., SARS-CoV-2, Ebola) by competing with ATP/GTP incorporation .
  • The primary amine on the substituent could form hydrogen bonds with polymerase residues, enhancing binding affinity .

Anticancer Activity

  • Like Gemcitabine, the compound may inhibit DNA replication in rapidly dividing cancer cells, but its unique substituent could reduce off-target toxicity .

Challenges

  • Toxicity : The sodium counterions may disrupt cellular ion balance at high doses.
  • Delivery: Requires prodrug formulation (e.g., lipid nanoparticles) for efficient cellular uptake .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for this compound?

  • Methodological Answer : Synthesis typically involves multi-step phosphorylation and coupling reactions. For example:

  • Step 1 : Prepare the pyrimidine core via amidination of cytosine derivatives, followed by functionalization with the (E)-3-aminoprop-1-enyl side chain .
  • Step 2 : Phosphorylation using phosphoramidite chemistry to attach the triphosphate groups .
  • Characterization : Use 31P^{31}\text{P}-NMR to confirm phosphate linkages, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for stereochemical confirmation. Purity is assessed via reverse-phase HPLC (>98%) .

Q. How can researchers ensure analytical purity and identify impurities in this compound?

  • Methodological Answer :

  • Purity Assessment : Use ion-pair chromatography (IPC) with UV detection at 260 nm to resolve nucleotide analogs.
  • Impurity Profiling : LC-MS/MS identifies hydrolyzed products (e.g., monophosphate derivatives) or incomplete phosphorylation intermediates.
  • Elemental Analysis : Confirm stoichiometry of sodium and phosphorus (e.g., ICP-OES) .

Q. What stability studies are critical for handling this compound in aqueous solutions?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis of phosphate esters at extremes of pH (<3 or >9) or elevated temperatures (>40°C).
  • Recommended Conditions : Store lyophilized at -80°C. In solution, use neutral pH buffers (e.g., Tris-HCl) with 1 mM EDTA to chelate divalent cations that accelerate degradation .
  • Stability Table :
ConditionDegradation Half-LifeMajor Degradation Products
pH 3, 25°C2 hoursMonophosphate, pyrimidine base
pH 7, 4°C>30 daysNone detected

Q. What safety protocols are essential for laboratory handling?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods for powder handling to avoid inhalation.
  • Spill Management : Neutralize with 10% sodium bicarbonate, then collect with absorbent material .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., 1H^{1}\text{H}-NMR signal splitting) be resolved for structural confirmation?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to assign overlapping proton signals (e.g., oxolane ring protons at δ 4.1–4.5 ppm).
  • Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled analogs to trace carbon-phosphorus coupling in 31P^{31}\text{P}-NMR .

Q. What computational approaches are suitable for modeling its interaction with enzymatic targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding to DNA polymerases using AMBER or CHARMM force fields, focusing on the triphosphate moiety’s electrostatic interactions.
  • Docking Studies : Use AutoDock Vina to predict binding affinity to kinases (e.g., thymidylate synthase) .

Q. How can researchers investigate its mechanism of action in nucleotide metabolism?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC50_{50} values against purified enzymes (e.g., ribonucleotide reductase) using radiometric 32P^{32}\text{P}-ATP incorporation assays.
  • Crystallography : Co-crystallize with target enzymes to resolve active-site interactions .

Q. What strategies address reproducibility challenges in multi-step synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction intermediates in real time.
  • Interlaboratory Validation : Share SOPs with orthogonal techniques (e.g., MALDI-TOF vs. ESI-MS) to cross-validate results .

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